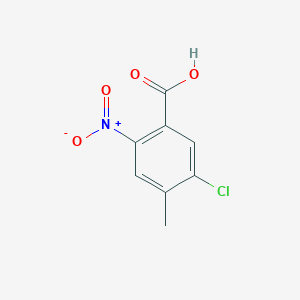

5-Chloro-4-methyl-2-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-4-methyl-2-nitrobenzoic acid is a light yellow to yellowish-green crystalline powder . It is a derivative of benzoic acid, which has a chlorine atom, a methyl group, and a nitro group attached to the benzene ring .

Synthesis Analysis

The synthesis of this compound involves reacting 4-methylbenzoic acid with chlorine using concentrated sulfuric acid as a solvent and a Lewis acid as a catalyst to obtain 3-chloro-4-methylbenzoic acid. Then, a nitrating reagent is added to react and obtain the this compound .Molecular Structure Analysis

The molecular formula of this compound is C8H6ClNO4 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The nitro group in this compound can undergo various reactions. For instance, it can undergo a microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.564 Da . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

5-Chloro-4-methyl-2-nitrobenzoic acid is used in the synthesis of various heterocyclic compounds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a building block in heterocyclic oriented synthesis (HOS) for creating condensed nitrogenous cycles. These include benzimidazoles, benzotriazoles, and benzodiazepinediones, which are crucial in drug discovery (Křupková et al., 2013).

Crystal Structure and Cytotoxic Properties

Research has been conducted on the crystal structure and cytotoxic properties of compounds derived from this compound. For instance, its reaction with silver oxide and amines forms a complex with potential cytotoxic effects on carcinoma cells (Wang & Shi, 2011).

Role in Crystal Structures

The role of this compound in establishing crystal structures of hydrogen-bonded compounds is significant. Its variants have been used to form hydrogen-bonded 1:1 compounds with other chemicals, demonstrating diverse molecular architectures and bonding patterns (Ishida, 2021).

Photocatalytic Degradation Studies

This acid has been utilized in studies investigating the photocatalytic degradation of organic compounds. It was part of a study focusing on the degradation of 4-methylbenzoic acid and 2-chloro-5-nitrobenzoic acid using ZnO–SnO2/nano-clinoptilolite systems (Khodami & Nezamzadeh-Ejhieh, 2015).

Prediction of Solid Solution Formation

The compound's derivatives have been used in quantum chemical calculations to predict the formation of solid solutions among chemically similar molecules, which is vital in pharmaceutical and materials science (Saršu̅ns & Be̅rziņš, 2020).

Synthesis of Other Compounds

This compound is a starting material in the synthesis of various compounds, including chlorantraniliprole, an important agricultural chemical (Yi-fen et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The preparation method of 5-Chloro-4-methyl-2-nitrobenzoic acid aims to solve the technical problems of high production cost, difficult transportation and storage, low yield, more three wastes, complicated reaction treatment process and the like, and is not beneficial to large-scale industrial production . The method provided by the invention greatly simplifies the reaction steps, avoids the use of excessive raw and auxiliary materials, is milder in reaction, improves the selectivity of the reaction, reduces the discharge amount of the waste water and waste residue after post-treatment, is more green and safer than other processes, and has lower comprehensive cost .

Propriétés

IUPAC Name |

5-chloro-4-methyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGAORZJNYXGEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B2355573.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2355580.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)

![1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2355586.png)

![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)

![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)